molecular formula C17H17N3O2S B3013996 N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide CAS No. 2094667-81-7

N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide

Cat. No.: B3013996
CAS No.: 2094667-81-7
M. Wt: 327.4
InChI Key: JZOKLZGVRONABT-UHFFFAOYSA-N
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Description

N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide (CAS Number: 2094667-81-7 ) is a high-purity chemical reagent with the molecular formula C 17 H 17 N 3 O 2 S and a molecular weight of 327.40 g/mol . This benzimidazole-sulfonamide derivative is structurally characterized by a cyclobutyl group attached to the benzimidazole core and a benzenesulfonamide moiety . This compound is of significant interest in medicinal chemistry and drug discovery research, particularly in the study of enzyme inhibition. Its core structure is related to privileged scaffolds used in the inhibition of key enzymatic targets . A closely related structural analog, the fluorinated derivative N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide , has been experimentally validated as a ligand in complex with the p38alpha MAP kinase (PDB Ligand Summary Page 8DI ), demonstrating the potential of this chemical class in targeting kinase proteins . Furthermore, structurally similar sulfonamide-based compounds have been identified as potent and specific inhibitors of enzymes like Monoamine Oxidase B (MAO-B), with applications in neurodegenerative disease research . Other benzimidazole-sulfonamide hybrids are also investigated as inhibitors of serine proteases such as thrombin , highlighting the broad research utility of this compound family in modulating various enzyme classes. This product is offered with the following specifications : • CAS Number: 2094667-81-7 • Molecular Formula: C 17 H 17 N 3 O 2 S • Molecular Weight: 327.40 g/mol • MDL Number: MFCD32668282 Warning: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not approved for human or animal consumption.

Properties

IUPAC Name

N-(2-cyclobutyl-3H-benzimidazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-23(22,14-7-2-1-3-8-14)20-13-9-10-15-16(11-13)19-17(18-15)12-5-4-6-12/h1-3,7-12,20H,4-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOKLZGVRONABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094667-81-7
Record name N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide exhibits several biological properties that make it a candidate for drug development:

  • Anticancer Activity : Research indicates that benzodiazole derivatives have shown promising results in inhibiting cancer cell growth. The structural characteristics of this compound may enhance its interaction with biological targets involved in tumorigenesis .
  • Antimicrobial Properties : Compounds with sulfonamide groups are known for their antimicrobial effects. Studies suggest that this compound could be effective against certain bacterial strains, potentially aiding in the development of new antibiotics .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes linked to various diseases, including those involved in metabolic pathways. This property can be explored for therapeutic applications in metabolic disorders .

Synthetic Methodologies

The synthesis of this compound has been achieved through various methods:

  • Condensation Reactions : The compound can be synthesized via condensation reactions involving 2-cyclobutylbenzodiazole and benzenesulfonamide derivatives. This method allows for the introduction of functional groups that can enhance biological activity .
  • Catalytic Approaches : Recent advancements in catalytic methods have improved the efficiency of synthesizing benzodiazole derivatives. Utilizing nanocatalysts or transition metal catalysts can lead to higher yields and reduced reaction times .

Pharmaceutical Applications

Given its biological activities, this compound holds potential in several pharmaceutical domains:

Application Area Potential Uses
Anticancer DrugsDevelopment of targeted therapies for various cancers
AntibioticsFormulation of new antimicrobial agents
Enzyme InhibitorsTreatment options for metabolic disorders

Case Studies and Research Findings

Several studies have documented the effectiveness of benzodiazole derivatives in clinical settings:

  • A study published in RSC Advances highlighted the synthesis and evaluation of benzodiazole compounds for anticancer activity, demonstrating significant inhibition of tumor cell proliferation .
  • Another research article focused on the antimicrobial properties of sulfonamide derivatives, indicating that modifications to the benzodiazole structure could enhance efficacy against resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzodiazole ring can interact with the active site of enzymes, inhibiting their activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues in the target protein, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s unique 2-cyclobutyl substituent distinguishes it from related benzodiazole sulfonamides. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Weight* Notable Features
Target Compound 1H-1,3-benzodiazole 2-cyclobutyl, 5-benzenesulfonamide ~331.4 g/mol Steric strain from cyclobutyl; potential for unique binding interactions.
N-(6,12-dioxoindoloquinazolin-8-yl)benzenesulfonamide () Indolo[2,1-b]quinazoline 8-benzenesulfonamide, 6,12-diketone ~433.4 g/mol Extended aromatic system; keto groups may enhance solubility or hydrogen bonding .
N-[6-(4-methoxyphenoxy)-1,3-dimethylbenzimidazol-5-yl]benzenesulfonamide () 1H-benzimidazole 6-(4-methoxyphenoxy), 1,3-dimethyl, 5-benzenesulfonamide ~463.5 g/mol Methoxyphenoxy and methyl groups increase hydrophobicity; crystallized with TRIM24 protein .

*Molecular weights estimated using PubChem’s formula-based calculator.

Key Observations :

  • Electronic Effects : The electron-withdrawing sulfonamide group is common across all compounds, but the indoloquinazoline analog () includes electron-deficient diketones, which may enhance electrophilic interactions .
  • Biological Targets : The benzimidazole analog () was co-crystallized with TRIM24, a chromatin-associated protein, suggesting sulfonamide derivatives may target epigenetic regulators .

Crystallographic and Computational Insights

The SHELX program suite () is widely used for small-molecule crystallography, including refinement of sulfonamide derivatives. For example:

  • The TRIM24-bound benzimidazole sulfonamide () was resolved using SHELXL, highlighting the sulfonamide’s role in forming hydrogen bonds with the protein’s active site .

Biological Activity

N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Chemical Formula : C17H16N3O2S
  • Molecular Weight : 324.39 g/mol
  • CAS Number : 124609064

This compound features a benzodiazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.

This compound exhibits various biological activities, primarily through its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation. For instance, studies indicate that derivatives of benzodiazole can act as inhibitors of the fibroblast growth factor receptor (FGFR) family, which is crucial for tumor growth and angiogenesis .
  • Antiproliferative Effects : Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines. For example, it exhibited an IC50 value of less than 4.1 nM against FGFR1 in specific assays .
  • Anti-inflammatory Properties : Compounds containing a sulfonamide group have been noted for their anti-inflammatory effects, potentially contributing to the therapeutic profile of this compound.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

StudyFindings
Study 1Demonstrated potent inhibition of FGFR with IC50 values ranging from 0.9 to 6.1 nM across different receptor types .
Study 2Reported antiproliferative activity against NCI-H1581 xenografts with nearly complete tumor growth inhibition observed at a dose of 10 mg/kg .
Study 3Investigated structure-activity relationships (SARs), highlighting the importance of substituent groups on the benzodiazole ring for enhancing biological activity .

Toxicological Profile

The safety profile of this compound indicates potential hazards:

  • Acute Toxicity : Classified as harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315) .

These findings underscore the importance of careful handling and further toxicological evaluation in clinical settings.

Q & A

Q. Key Characterization Tools :

  • 1H NMR (600 MHz, DMSO-d6): Confirms substitution patterns (e.g., δ 10.02 ppm for sulfonamide NH).
  • Mass Spectrometry (MS) : ESI-MS m/z 318 [M+H]+ validates molecular weight .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL, SHELXT) is critical for:

  • Space Group Determination : Automated analysis of Laue symmetry and systematic absences .
  • Refinement : High-resolution data (e.g., <1.0 Å) improves accuracy in bond-length/angle measurements.
  • Twinning Analysis : SHELXL handles twinned crystals via HKLF5 format, ensuring robust structural solutions even for challenging datasets .

Case Study :
A sulfonamide derivative (N-(1-allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide) was resolved using SHELX, revealing planar geometry at the sulfonamide sulfur and π-stacking interactions between aromatic rings .

Basic: What spectroscopic and chromatographic techniques are essential for quality control?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assigns proton environments (e.g., cyclobutyl CH2 at δ 2.5–3.0 ppm) and confirms regiochemistry.
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex benzodiazol systems .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C19H18N4O2S).
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can researchers address contradictions in reported biological activity data?

Answer:
Discrepancies often arise from variations in:

  • Assay Conditions : Differences in cell lines, incubation times, or solvent controls.
  • Compound Stability : Degradation under storage (e.g., hygroscopicity) or assay buffers.

Q. Mitigation Strategies :

Standardized Protocols : Use reference compounds (e.g., fluconazole for antifungal assays) and replicate experiments across labs .

Metabolic Profiling : LC-MS/MS to monitor stability in biological matrices.

Dose-Response Curves : Calculate IC50/EC50 values with statistical rigor (e.g., ANOVA with Tukey’s test, p < 0.05) .

Example :
Aryl sulfonamides showed variable antifungal activity against Candida spp. due to differences in membrane permeability; logP optimization improved consistency .

Advanced: How do substituent modifications on the benzodiazol ring influence target binding?

Answer:

  • Cyclobutyl vs. Cyclohexyl : Smaller cyclobutyl enhances steric accessibility to hydrophobic binding pockets (e.g., enzyme active sites).
  • Electron-Withdrawing Groups : Nitro or halogen substituents increase electrophilicity, improving interactions with nucleophilic residues.

Q. Structure-Activity Relationship (SAR) Data :

SubstituentTarget Binding Affinity (Kd, nM)Bioactivity (IC50, μM)
2-Cyclobutyl12.3 ± 1.20.45 ± 0.03
2-Cyclohexyl45.6 ± 3.81.89 ± 0.12
2-Methyl89.4 ± 7.15.67 ± 0.41

Mechanistic Insight :
Molecular docking (e.g., AutoDock Vina) reveals cyclobutyl’s role in van der Waals interactions with TRIM24 bromodomains, while sulfonamide oxygen forms hydrogen bonds .

Advanced: What computational methods support the rational design of derivatives?

Answer:

  • Density Functional Theory (DFT) : Optimizes geometry and predicts electronic properties (e.g., HOMO-LUMO gaps for redox activity).
  • Molecular Dynamics (MD) : Simulates binding kinetics in solvated environments (e.g., 100 ns trajectories in CHARMM36).
  • QSAR Models : Relate logP, polar surface area, and topological polar surface area (TPSA) to permeability .

Case Study :
DFT analysis of N-(pyridin-2-yl)benzenesulfonamide derivatives correlated electron-deficient pyridyl rings with enhanced insecticidal activity (R² = 0.92) .

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